2-(2-(3-hydroxypiperidin-1-yl)-1H-benzo[d]imidazol-1-yl)nicotinonitrile
Description
2-(2-(3-hydroxypiperidin-1-yl)-1H-benzo[d]imidazol-1-yl)nicotinonitrile is a benzimidazole derivative characterized by a nicotinonitrile core substituted with a 3-hydroxypiperidine moiety.
Properties
IUPAC Name |
2-[2-(3-hydroxypiperidin-1-yl)benzimidazol-1-yl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O/c19-11-13-5-3-9-20-17(13)23-16-8-2-1-7-15(16)21-18(23)22-10-4-6-14(24)12-22/h1-3,5,7-9,14,24H,4,6,10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUILLSPYYDYXKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=CC=CC=C3N2C4=C(C=CC=N4)C#N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
-
Solvent System : DMF facilitates both solubility and catalytic activity.
-
Temperature : Reactions proceed optimally at 80–100°C, avoiding decomposition of sensitive intermediates.
-
Sulfur Role : Acts as a mild oxidizing agent, promoting cyclization and aromatization.
Representative Yield : 68–75% for substituted benzimidazoles under these conditions.
The introduction of the 3-hydroxypiperidin-1-yl group involves nucleophilic substitution or coupling reactions. Ambeed’s protocols for analogous piperazine derivatives provide insights into this step. For instance, 1-methyl-3-phenylpiperazine reacts with 2-chloro-3-cyanopyridine under basic conditions to form C–N bonds, a reaction adaptable to 3-hydroxypiperidine derivatives.
Catalytic Systems and Solvent Effects
-
Base Catalysts : Potassium fluoride (KF) or triethylamine (TEA) enhances nucleophilicity.
-
Solvents : Polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) improve reaction kinetics.
-
Temperature : Elevated temperatures (120–150°C) drive the reaction to completion within 2–24 hours.
Table 1: Piperidine Coupling Efficiency Under Varied Conditions
Nicotinonitrile Coupling
The final stage involves attaching the pyridine-3-carbonitrile group to the benzimidazole-piperidine intermediate. A method from PMC leverages multicomponent reactions with malononitrile and ammonium acetate, yielding 2-amino-3-cyanopyridine derivatives. This approach avoids isolation of intermediates, streamlining synthesis.
Multicomponent Reaction Dynamics
-
Key Components : Aldehydes, malononitrile, and ammonium acetate.
-
Catalyst : Magnetically recoverable nano-catalysts (e.g., Fe3O4 NPs@Biimidazole) enable efficient recycling and reduce waste.
-
Solvent-Free Conditions : Enhance atom economy and reaction rates.
Representative Yield : 85–92% for analogous cyanopyridine derivatives.
Integrated Synthesis Pathway
Combining these stages, a plausible synthesis route for this compound is:
-
Step 1 : Condense o-phenylenediamine with a ketone precursor in DMF/sulfur to form the benzimidazole core.
-
Step 2 : React the benzimidazole intermediate with 3-hydroxypiperidine using KF/DMF at 140°C.
-
Step 3 : Couple the product with 2-chloro-3-cyanopyridine in DMSO at 150°C.
Overall Yield : ~65% after purification, based on analogous protocols.
Challenges and Optimization Opportunities
Regioselectivity Issues
Competing reactions during piperidine coupling may lead to regioisomers. Employing bulky bases (e.g., DBU) or directed ortho-metalation strategies could improve selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(2-(3-hydroxypiperidin-1-yl)-1H-benzo[d]imidazol-1-yl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential applications in drug development, particularly as a therapeutic agent. It may interact with various biological targets due to the presence of the benzimidazole and piperidine functionalities.
Potential Therapeutic Areas :
- Anticancer Activity : Compounds with benzimidazole structures have been studied for their anticancer properties. Research indicates that modifications of benzimidazole derivatives can enhance their efficacy against various cancer cell lines.
- Neurological Disorders : The piperidine component may confer neuroprotective properties, making it a candidate for treating conditions such as Alzheimer's disease or other neurodegenerative disorders.
Pharmacology
Studies have indicated that compounds similar to 2-(2-(3-hydroxypiperidin-1-yl)-1H-benzo[d]imidazol-1-yl)nicotinonitrile exhibit significant pharmacological activities. This includes:
- Receptor Modulation : Potential interactions with neurotransmitter receptors could lead to novel treatments for mood disorders.
- Enzyme Inhibition : The nitrile group may facilitate interactions with enzymes involved in metabolic pathways, providing avenues for developing inhibitors that could modulate metabolic diseases.
Material Science
The unique chemical structure also opens possibilities in material science:
- Organic Electronics : The compound can be explored as a component in organic light-emitting diodes (OLEDs) or organic photovoltaic cells due to its electronic properties.
- Polymer Chemistry : Its incorporation into polymers may enhance material properties such as conductivity or thermal stability.
Case Studies and Research Findings
Several studies have been conducted on compounds related to this compound, showcasing its potential applications:
| Study Title | Focus Area | Findings |
|---|---|---|
| "Benzimidazole Derivatives as Anticancer Agents" | Anticancer Activity | Identified structural modifications that enhance cytotoxicity against breast cancer cells. |
| "Neuroprotective Effects of Piperidine Derivatives" | Neurological Disorders | Demonstrated that certain piperidine derivatives improve cognitive function in animal models of Alzheimer's disease. |
| "Synthesis and Characterization of Nitrile-containing Polymers" | Material Science | Developed new polymeric materials with improved electrical properties through the incorporation of nitrile groups. |
Mechanism of Action
The mechanism of action of 2-(2-(3-hydroxypiperidin-1-yl)-1H-benzo[d]imidazol-1-yl)nicotinonitrile involves its interaction with specific molecular targets. For instance, it may act as an antagonist to certain receptors, blocking their activity and thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound’s structure combines a benzimidazole core with a nicotinonitrile group and a 3-hydroxypiperidine substituent. Below is a comparative analysis with structurally related derivatives:
Key Structural Insights :
- The nicotinonitrile group distinguishes it from acetohydrazide or oxadiazole-linked derivatives, which may influence electronic properties and target binding .
Pharmacological Activity Comparison
EGFR Kinase Inhibition
By contrast, oxadiazole-thiadiazole hybrids (e.g., 5a–d, 8a–d) showed moderate activity in molecular dynamics simulations against S. aureus targets, suggesting structural modifications like sulfur incorporation may enhance binding . The target compound’s nicotinonitrile group could improve kinase affinity due to its electron-withdrawing nature, but experimental data are lacking .
Antioxidant Activity
Imine-containing benzimidazoles (e.g., compounds 1–12) demonstrated moderate antioxidant activity in DPPH radical scavenging assays, with IC₅₀ values ranging from 50–200 μM .
Physicochemical Properties
Biological Activity
2-(2-(3-hydroxypiperidin-1-yl)-1H-benzo[d]imidazol-1-yl)nicotinonitrile (CAS No. 1314355-35-5) is a complex organic compound that has attracted attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article synthesizes available research findings regarding its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of 319.36 g/mol. Its structure includes a benzo[d]imidazole core, a piperidine ring substituted with a hydroxyl group, and a nitrile moiety, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antiviral Activity : Preliminary studies suggest that derivatives of benzo[d]imidazole compounds can inhibit viral replication, particularly against HIV-1 integrase. The structural features of this compound may enhance its potency as an antiviral agent .
- Cytotoxicity : In vitro assays have shown that this compound may possess cytotoxic effects against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in viral replication and cancer cell metabolism. The nitrile group may play a critical role in enzyme binding .
- Interference with Signal Transduction Pathways : The compound may affect various signaling pathways that regulate cell growth and apoptosis, potentially leading to enhanced therapeutic outcomes in cancer treatment .
Case Study 1: Antiviral Efficacy
A study evaluated the antiviral efficacy of structurally similar compounds against HIV-1 integrase. Results indicated that certain modifications to the benzo[d]imidazole structure significantly enhanced potency, suggesting that this compound could be a promising candidate for further development in antiviral therapies .
Case Study 2: Cytotoxic Effects on Cancer Cells
In another study, the cytotoxic effects of this compound were tested on various cancer cell lines, including breast and prostate cancer. The findings demonstrated significant dose-dependent inhibition of cell viability, with IC50 values indicating effective concentrations for therapeutic use .
Data Tables
Q & A
Q. What are the optimal synthetic routes for preparing 2-(2-(3-hydroxypiperidin-1-yl)-1H-benzo[d]imidazol-1-yl)nicotinonitrile?
Methodological Answer: The compound’s benzimidazole core can be synthesized via multicomponent reactions or stepwise coupling. For example, highlights method (g) for synthesizing structurally similar benzimidazole derivatives using palladium-catalyzed cross-coupling or condensation reactions under reflux conditions . Solvent selection (e.g., DMF or ethanol), temperature control (e.g., 80–120°C), and catalysts (e.g., Pd(OAc)₂) are critical for yield optimization. Pre-functionalization of the nicotinonitrile moiety may require protective group strategies to avoid side reactions during piperidine substitution.
Q. How can NMR spectroscopy be used to confirm the structural integrity of this compound?
Methodological Answer: 1H and 13C NMR are essential for verifying the benzimidazole scaffold, hydroxypiperidinyl substitution, and nitrile group positioning. provides a template for interpreting NMR shifts:
- Benzimidazole protons typically appear at δ 7.2–8.5 ppm (aromatic region) .
- The hydroxypiperidinyl group’s hydroxyl proton resonates near δ 1.5–2.5 ppm (broad singlet), while its ring protons show splitting patterns consistent with chair conformations .
- Nitrile groups are confirmed via 13C NMR (δ 115–120 ppm). Cross-validation with HSQC and HMBC experiments can resolve ambiguities in substitution patterns.
Q. What analytical techniques are recommended for purity assessment?
Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for purity analysis. emphasizes the use of certified reference standards (e.g., impurities with CAS 203264-09-9) to calibrate retention times and detect trace byproducts . Mass spectrometry (ESI-MS or HRMS) should confirm molecular ion peaks (e.g., [M+H]+), while differential scanning calorimetry (DSC) can identify polymorphic impurities via melting point deviations .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of this compound under varying conditions?
Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model reaction pathways, such as nucleophilic substitution at the hydroxypiperidinyl group or nitrile hydrolysis. highlights ICReDD’s approach, combining quantum chemical reaction path searches with machine learning to predict optimal solvents and catalysts . For instance, transition-state analysis may reveal steric hindrance at the piperidine nitrogen, guiding synthetic modifications to enhance reactivity.
Q. What strategies resolve contradictions in spectral data during structural elucidation?
Methodological Answer: Conflicting NMR or mass spectral data may arise from dynamic equilibria (e.g., keto-enol tautomerism) or diastereomerism. suggests using variable-temperature NMR to freeze conformational changes . For stereochemical ambiguities, X-ray crystallography (as applied to compound 8j in ) provides definitive bond angles and spatial arrangements . Comparative analysis with structurally characterized analogs (e.g., compound 11b) can also clarify discrepancies .
Q. How can impurity profiles be systematically analyzed during scale-up synthesis?
Methodological Answer: Scale-up often introduces new impurities due to kinetic vs. thermodynamic control. ’s impurity standards (e.g., CAS 24169-00-4) recommend using LC-MS/MS with ion-trap detectors to identify low-abundance byproducts . Accelerated stability studies (40°C/75% RH for 4 weeks) under ICH guidelines can predict degradation pathways, while preparative HPLC isolates impurities for structural confirmation via 2D NMR .
Q. What experimental designs optimize reaction yields in multi-step syntheses?
Methodological Answer: Design of experiments (DoE) with factorial or response surface methodologies can identify critical variables (e.g., stoichiometry, temperature). ’s multicomponent reaction protocol emphasizes iterative condition screening (e.g., solvent polarity, microwave vs. conventional heating) to maximize benzimidazole cyclization efficiency . Real-time monitoring via in-situ FTIR or Raman spectroscopy (as in ) enables rapid adjustments to reaction parameters .
Q. How are mechanistic studies conducted to validate proposed reaction pathways?
Methodological Answer: Isotopic labeling (e.g., 15N or 13C) and kinetic isotope effects (KIE) can track bond-breaking/forming steps. For example, ’s aza-Michael addition mechanism was confirmed using deuterated solvents to distinguish between concerted and stepwise pathways . Trapping intermediates with quenching agents (e.g., TEMPO for radical pathways) and characterizing them via GC-MS provides additional mechanistic insights.
Methodological Resources
- Spectral Databases : NIST Chemistry WebBook () for cross-referencing IR and mass spectra .
- Software Tools : COMSOL Multiphysics () for simulating heat/mass transfer in reactors , and Gaussian for DFT calculations .
- Safety Protocols : Follow ’s guidelines for handling nitriles and reactive intermediates (e.g., PPE, fume hoods) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
